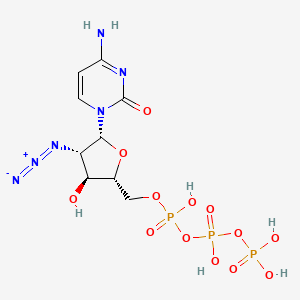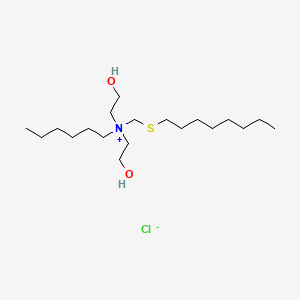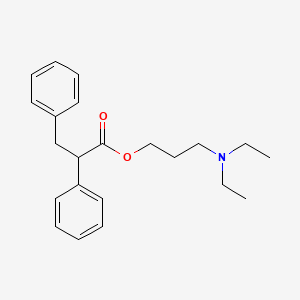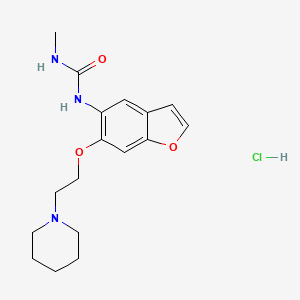
1,3,5-Triaza-7-phosphaadamantane-P-selenide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5-Triaza-7-phosphaadamantane-P-selenide is a chemical compound with the molecular formula C₆H₁₂N₃PSe and a molecular weight of 236.11 g/mol . This compound is a derivative of 1,3,5-Triaza-7-phosphaadamantane, where a selenium atom is incorporated into the structure. It is known for its unique properties and applications in various fields of scientific research.
Méthodes De Préparation
The synthesis of 1,3,5-Triaza-7-phosphaadamantane-P-selenide typically involves the reaction of 1,3,5-Triaza-7-phosphaadamantane with selenium reagents under controlled conditions. One common method involves the use of selenium dioxide (SeO₂) in the presence of a suitable solvent . The reaction is carried out at elevated temperatures to facilitate the incorporation of selenium into the compound. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
1,3,5-Triaza-7-phosphaadamantane-P-selenide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles, leading to the formation of substituted derivatives
Common reagents and conditions used in these reactions include organic solvents like methanol, ethanol, and acetone, as well as catalysts to enhance reaction rates. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1,3,5-Triaza-7-phosphaadamantane-P-selenide has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 1,3,5-Triaza-7-phosphaadamantane-P-selenide involves its ability to coordinate with metal ions and form stable complexes. These complexes can interact with biological molecules, leading to various effects. For example, in anticancer research, the compound’s complexes with ruthenium have been shown to inhibit metastasis by interfering with cellular pathways involved in cancer cell migration and invasion . The molecular targets and pathways involved include the inhibition of matrix metalloproteinases (MMPs) and the modulation of signaling pathways related to cell adhesion and motility.
Comparaison Avec Des Composés Similaires
1,3,5-Triaza-7-phosphaadamantane-P-selenide can be compared with other similar compounds, such as:
1,3,5-Triaza-7-phosphaadamantane: The parent compound without the selenium atom, used as a ligand in various catalytic reactions.
1,3,5-Triaza-7-phosphaadamantane-P-sulfide: A sulfur analog of the compound, which has different reactivity and applications.
1,3,5-Triaza-7-phosphaadamantane-P-oxide: An oxygen analog, known for its use in oxidation reactions and as a ligand in coordination chemistry.
The uniqueness of this compound lies in its selenium content, which imparts distinct chemical and biological properties compared to its sulfur and oxygen analogs.
Propriétés
Numéro CAS |
79568-42-6 |
|---|---|
Formule moléculaire |
C6H12N3PSe |
Poids moléculaire |
236.12 g/mol |
Nom IUPAC |
7-selanylidene-1,3,5-triaza-7λ5-phosphatricyclo[3.3.1.13,7]decane |
InChI |
InChI=1S/C6H12N3PSe/c11-10-4-7-1-8(5-10)3-9(2-7)6-10/h1-6H2 |
Clé InChI |
HKHJSAJVKBJNAQ-UHFFFAOYSA-N |
SMILES canonique |
C1N2CN3CN1CP(=[Se])(C2)C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![1-Methyl-2-[(4-phenylbutyl)sulfanyl]pyridin-1-ium bromide](/img/structure/B14432957.png)

